2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, an ethoxybenzofuran moiety, and a thiazolyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Synthesis of the ethoxybenzofuran intermediate: This step involves the formation of the benzofuran ring, followed by ethoxylation.
Thiazole ring formation: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a haloketone.
Final coupling reaction: The chlorophenoxy and ethoxybenzofuran intermediates are coupled with the thiazole intermediate under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-bromophenoxy)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Similar structure with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-2-26-17-5-3-4-13-10-18(28-20(13)17)16-12-29-21(23-16)24-19(25)11-27-15-8-6-14(22)7-9-15/h3-10,12H,2,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAIOOTTMGUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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